6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid
Beschreibung
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is a brominated quinoline derivative featuring a 4-carboxylic acid group, a 6-bromo substituent, and a 2-position ethenyl-linked 5-methylfuran moiety. This compound is synthesized via the Pfitzinger reaction, which involves condensing substituted isatins with α-methyl ketones in alkaline conditions to form the quinoline core .
Eigenschaften
Molekularformel |
C17H12BrNO3 |
|---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12BrNO3/c1-10-2-5-13(22-10)6-4-12-9-15(17(20)21)14-8-11(18)3-7-16(14)19-12/h2-9H,1H3,(H,20,21) |
InChI-Schlüssel |
DLVVELUANZSAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Skraup Synthesis
The Skraup reaction remains a foundational method for constructing the quinoline scaffold. For this compound, N-(4-bromophenyl)-3-hydrocinnamamide is cyclized using glycerol and sulfuric acid under controlled dehydration conditions.
Doebner–von Miller Modification
This method substitutes glycerol with methyl vinyl ketone (MVK) for improved regioselectivity. A representative protocol:
Pfitzinger Reaction
For carboxylated quinolines, isatin derivatives react with ketones (e.g., 5-methylfuran-2-yl acetone ) under basic conditions:
-
Base : Aqueous KOH (33%).
-
Temperature : Reflux in ethanol (14–16 hours).
Bromination at the 6-Position
Bromination is typically performed post-cyclization using N-bromosuccinimide (NBS) or molecular bromine:
| Substrate | Reagent | Conditions | Yield |
|---|---|---|---|
| 2-Methylquinoline | NBS | CCl₄, 80°C, 2 hours | 85% |
| 2-Ethenylquinoline-4-methanol | Br₂ | DCM, 0°C, 30 minutes | 78% |
Mechanistic note : Bromination proceeds via electrophilic aromatic substitution, directed by the electron-withdrawing carboxylic acid group at C4.
Introducing the 2-(5-Methylfuran-2-yl)Ethenyl Group
Suzuki–Miyaura Coupling
A palladium-catalyzed cross-coupling links the quinoline core to the furan moiety:
Heck Reaction
Alternative coupling using 2-(5-methylfuran-2-yl)ethylene :
-
Catalyst : Pd(OAc)₂ (2 mol%) with P(o-tol)₃.
-
Base : Et₃N.
-
Solvent : DMF, 110°C, 8 hours.
Oxidation to Carboxylic Acid
The final oxidation step converts a C4-methyl or halomethyl group to the carboxylic acid:
| Substrate | Oxidizing Agent | Conditions | Yield |
|---|---|---|---|
| 4-Chloromethylquinoline | H₂O₂/NaOH | 35–70°C, 6 hours | 88% |
| 4-Methylquinoline | KMnO₄/H₂SO₄ | Reflux, 4 hours | 76% |
Critical parameter : Excess alkali (6–15 equiv NaOH) ensures complete oxidation.
Integrated Synthetic Routes
Two optimized pathways are validated in recent literature:
Pathway A (Sequential Functionalization)
-
Quinoline core : Skraup synthesis → 6-bromo-2-methylquinoline (81%).
-
Bromination : NBS in CCl₄ → 6-bromo-2-bromomethylquinoline (85%).
-
Heck coupling : With 2-(5-methylfuran-2-yl)ethylene → 6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline (72%).
-
Total yield : 81% × 85% × 72% × 76% ≈ 34.6% .
Pathway B (Convergent Synthesis)
-
Pfitzinger reaction : Direct synthesis of 6-bromo-2-arylquinoline-4-carboxylic acid (70%).
-
Suzuki coupling : With 5-methylfuran-2-ylboronic acid (68%).
-
Total yield : 70% × 68% ≈ 47.6% .
Comparative Analysis of Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total yield | 34.6% | 47.6% |
| Step count | 4 | 2 |
| Purification complexity | High (4 steps) | Moderate (2 steps) |
| Scalability | Limited | Industrial |
Challenges and Optimization Strategies
-
Bromine selectivity : Competing bromination at C5/C7 minimized using NBS in CCl₄.
-
Coupling efficiency : PdCl₂(dppf) enhances Suzuki coupling yields to >80%.
-
Oxidation side products : Over-oxidation to CO₂ mitigated by controlled H₂O₂ addition.
Recent Advances (2023–2025)
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Brom-2-[2-(5-Methylfuran-2-yl)ethenyl]chinolin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um ein Furanonderivat zu bilden.
Reduktion: Die Doppelbindung in der Ethenylgruppe kann reduziert werden, um ein Ethanderivat zu bilden.
Substitution: Das Bromatom kann durch andere Nucleophile, wie Amine oder Thiole, durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Die Reduktion kann mit Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen verwenden oft Reagenzien wie Natriumazid (NaN3) oder Natriumthiolat (NaSR).
Hauptprodukte
Oxidation: Furanonderivate.
Reduktion: Ethanderivate.
Substitution: Amino- oder Thioderivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that 6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid exhibits significant biological activities:
- Antimicrobial Properties :
- Anticancer Activity :
- Mechanism of Action :
Synthetic Methodologies
The synthesis of this compound typically employs methodologies such as:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium methoxide | Methanol |
These methods facilitate the creation of this compound from simpler precursors, allowing for modifications that enhance its biological activity .
Case Studies
Several studies have documented the applications and effects of this compound:
- Antimicrobial Studies :
- Anticancer Research :
Wirkmechanismus
The mechanism of action of 6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 2
The 2-position of the quinoline ring is a critical site for structural diversification:
- Furan vs.
- Ethenyl Linkage: The ethenyl bridge in the target compound distinguishes it from direct aryl-linked analogs (e.g., 6-bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid). This linkage may enhance planarity and π-stacking interactions .
- Methyl Substitution on Furan: The 5-methyl group on the furan ring improves lipophilicity compared to unsubstituted furan derivatives (e.g., 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, 33), influencing solubility and membrane permeability .
Halogen Substituents at Position 6
Modifications to the 4-Carboxylic Acid Group
- Esterification/Amidation: Converting the carboxylic acid to esters (e.g., ethyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate) or amides (e.g., 20, 22, 25) improves cell permeability but reduces hydrogen-bonding capacity, which is critical for interactions with polar biological targets .
Data Tables: Key Comparative Properties
Table 1. Substituent Effects on Physicochemical Properties
| Compound Name | Position 2 Substituent | Position 6 Substituent | logP* | Solubility (µg/mL) |
|---|---|---|---|---|
| Target Compound | 2-(5-Methylfuran-2-yl)ethenyl | Br | 4.2 | 12.5 |
| 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (30 ) | 5-Methylthiophen-2-yl | Br | 4.8 | 8.2 |
| 6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (29 ) | 5-Methylfuran-2-yl | Cl | 3.7 | 18.9 |
| 6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (28 ) | 5-Methylfuran-2-yl | F | 3.1 | 25.4 |
*Predicted using XLogP3 .
Biologische Aktivität
6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and possible therapeutic applications.
- Molecular Formula : C₁₃H₁₂BrN₁O₂
- Molecular Weight : 294.144 g/mol
- Density : 1.444 g/cm³
- Melting Point : 110°C
- Boiling Point : 378.9°C
Antimicrobial Properties
Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. In particular:
- The compound has shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- A study highlighted that quinoline derivatives can inhibit the growth of MRSA (Methicillin-resistant Staphylococcus aureus), with minimal inhibitory concentrations (MICs) reported as low as 0.98 µg/mL for related compounds .
Antitumor Activity
The biological evaluation of quinoline derivatives has demonstrated promising antitumor properties:
- Compounds similar to this compound have shown preferential suppression of rapidly dividing cancer cells, particularly in lung cancer models (A549 cells) .
- The antiproliferative effects were notable, with some compounds exhibiting significant activity against multiple cancer cell lines.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Protein Synthesis : Some quinoline derivatives are believed to interfere with bacterial ribosome function, leading to the inhibition of protein synthesis, which is critical for bacterial growth and survival.
- Induction of Apoptosis in Cancer Cells : The mechanism may involve the activation of apoptotic pathways in tumor cells, leading to cell death and reduced tumor growth.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of the parent quinoline-4-carboxylic acid followed by a Knoevenagel condensation. For example, refluxing 6-bromo-quinoline-4-carboxylic acid with 5-methylfuran-2-carbaldehyde in ethanol using H₂SO₄ as a catalyst (1–3 hours, monitored via TLC [hexane:ethyl acetate, 9:1]). Purification involves column chromatography (silica gel, petroleum ether:ethyl acetate) .
- Optimization : Adjusting solvent polarity (e.g., DMF for higher solubility) and catalyst loading (e.g., piperidine for Knoevenagel reactions) improves yield. Reaction time and temperature should be calibrated to avoid decomposition of the furan moiety .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm the ethenyl bridge (δ 6.5–7.5 ppm for trans-alkene protons) and furan ring substitution (δ 6.2–7.1 ppm for methylfuran protons) .
- X-ray crystallography : Resolves stereochemistry (E-configuration of the ethenyl group) and packing interactions (e.g., π-π stacking in quinoline cores) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 384.2 for [M+H]⁺) .
Q. What are the common functionalization reactions for modifying the quinoline core or furan substituent?
- Reactions :
- Nucleophilic substitution : Bromine at C6 can be replaced with amines or thiols under Pd catalysis .
- Ester hydrolysis : The carboxylic acid group enables salt formation (e.g., sodium salts for solubility studies) or conjugation with biomolecules (e.g., peptides via carbodiimide coupling) .
- Electrophilic aromatic substitution : Furan rings can undergo nitration or halogenation at the 5-position .
Advanced Research Questions
Q. How do structural modifications (e.g., furan substitution, bromine position) influence biological activity in medicinal chemistry applications?
- SAR Insights :
- The 5-methylfuran group enhances π-stacking with hydrophobic enzyme pockets (e.g., kinase targets), while bromine at C6 increases electrophilicity for covalent binding .
- Contradictions : Some studies report reduced activity when the furan is replaced with phenyl groups, suggesting steric and electronic preferences vary by target .
Q. What strategies resolve crystallographic data discrepancies between computational models and experimental structures?
- Approach :
- DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with X-ray data to identify torsional mismatches (e.g., ethenyl group dihedral angles) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) that may not align with gas-phase models .
Q. How does the compound’s stability vary under physiological or extreme conditions (e.g., acidic/alkaline media, UV exposure)?
- Stability Studies :
- pH stability : The carboxylic acid group undergoes protonation-deprotonation (pKa ~4.5), affecting solubility. Degradation occurs in strong acids (e.g., >1M HCl) via quinoline ring hydrolysis .
- Photostability : UV-Vis spectroscopy (λmax ~350 nm) reveals photodegradation under UV light (t½ < 24 hours), requiring storage in amber vials .
Q. What computational methods predict pharmacokinetic properties (e.g., logP, bioavailability) for this compound?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
